molecular formula C11H8O3 B103591 Menadione epoxide CAS No. 15448-59-6

Menadione epoxide

Cat. No.: B103591
CAS No.: 15448-59-6
M. Wt: 188.18 g/mol
InChI Key: NNUKDUBCRRYXDC-UHFFFAOYSA-N
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Description

Menadione epoxide is a metabolite formed during the vitamin K cycle, specifically via the oxidation of vitamin K hydroquinone to its epoxide form during γ-carboxylation of glutamate residues in clotting factors and other vitamin K-dependent proteins . It plays a regulatory role in the vitamin K cycle, as its reduction back to vitamin K hydroquinone by vitamin K epoxide reductase (VKORC1) is critical for sustaining carboxylation activity .

Preparation Methods

Epoxidation of Menadione: Core Reaction Mechanism

The primary route to menadione epoxide involves the epoxidation of menadione (2-methyl-1,4-naphthoquinone), a commercially available starting material. This reaction is typically conducted using peroxides as oxidizing agents under controlled conditions to avoid over-oxidation or side-product formation .

Reaction Conditions and Optimization

The epoxidation process follows a two-step mechanism:

  • Oxidation : Menadione reacts with a peroxide to form an intermediate epoxide.

  • Acidification : The epoxide is stabilized under acidic conditions to yield the final product.

Key parameters influencing the reaction include:

Oxidizing Agents

Hydrogen peroxide (H₂O₂) is the preferred oxidizing agent due to its cost-effectiveness and minimal environmental impact compared to peroxycarboxylic acids like meta-chloroperoxybenzoic acid (mCPBA) . The molar ratio of H₂O₂ to menadione is critical, with optimal results achieved at 1.5:1 (peroxide:menadione) . Excess peroxide risks over-oxidation, while insufficient amounts reduce yield.

Solvent System

A polar solvent mixture of methanol and water (4:1 v/v) is employed to dissolve both the hydrophobic menadione and hydrophilic peroxide . This combination enhances reaction homogeneity and facilitates temperature control.

Temperature and pH Control

The reaction is conducted at 0–2°C to minimize thermal degradation . A basic environment, maintained using sodium hydroxide (2 M) , accelerates the epoxidation by deprotonating intermediates. The base is added in a 0.5:1 molar ratio relative to menadione to avoid saponification of the solvent .

Step-by-Step Synthetic Procedure

The following protocol, derived from patented methodologies, outlines the synthesis of this compound with >90% yield :

Step 1: Dissolution of Reactants

  • Menadione (5 g, 29.04 mmol) and 2 M NaOH (7.26 mL, 14.52 mmol) are dissolved in methanol/water (4:1, 50 mL) at 0–2°C.

Step 2: Peroxide Addition

  • 35% H₂O₂ (4.2 mL, 43.56 mmol) is added dropwise to the mixture under vigorous stirring.

Step 3: Reaction Quenching

  • After 30 minutes, the product is extracted with ethyl ether, dried over Na₂SO₄, and concentrated under reduced pressure to yield a whitish powder (this compound).

Yield : 91.5% (5 g, 26.57 mmol) .

Critical Analysis of Reaction Parameters

Impact of Solvent Composition

The methanol/water system (4:1) optimizes solubility while preventing menadione aggregation. Substituting methanol with ethanol or isopropanol reduces yield by 15–20% due to poorer miscibility with H₂O₂ .

Role of Base in Epoxidation

Sodium hydroxide neutralizes acidic byproducts, stabilizing the epoxide intermediate. A study comparing bases found that KOH and Na₂CO₃ resulted in 5–10% lower yields than NaOH, likely due to incomplete deprotonation .

Temperature Sensitivity

Elevating the reaction temperature to >10°C accelerates H₂O₂ decomposition, reducing available peroxide and lowering yields to <70% .

Purity and Characterization

This compound synthesized via this method achieves ≥98% purity by weight, as confirmed by HPLC and NMR . Impurities, such as the over-oxidation product (2-methyl-1,4-naphthoquinone-2,3-dione), are suppressed to <2% through strict temperature control .

Comparative Data Table: Epoxidation Conditions and Outcomes

ParameterOptimal ValueSuboptimal ValueYield Impact
Peroxide:Mendione Ratio1.5:11:1↓ 12–15%
Solvent (MeOH:H₂O)4:11:1↓ 20%
Temperature0–2°C10°C↓ 25%
Base (NaOH Concentration)2 M1 M↓ 8%

Challenges and Mitigation Strategies

Over-Oxidation

Excess H₂O₂ or prolonged reaction times lead to the formation of 2,3-epoxy-2-methyl-1,4-naphthoquinone, a byproduct that complicates purification . Mitigation includes:

  • Strict adherence to the 1.5:1 peroxide ratio.

  • Quenching the reaction within 30 minutes.

Scalability Issues

Industrial-scale production faces challenges in maintaining low temperatures. Solutions involve:

  • Jacketed reactors with cryogenic cooling.

  • Continuous-flow systems to enhance heat dissipation .

Alternative Synthetic Routes

While epoxidation of menadione dominates industrial production, academic studies explore alternative methods:

Enzymatic Epoxidation

Preliminary research using cytochrome P450 enzymes shows potential for stereoselective epoxidation but remains impractical due to low yields (≤35%) .

Electrochemical Oxidation

Anodic oxidation of menadione in acetonitrile generates this compound in 40–50% yield, though scalability is limited by energy costs .

Chemical Reactions Analysis

Types of Reactions: Menadione epoxide undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert this compound back to menadione or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of catalysts like ZIF-8.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.

Major Products Formed:

    Oxidation: Further oxidized quinone derivatives.

    Reduction: Menadione and its reduced forms.

    Substitution: Substituted naphthoquinone derivatives.

Scientific Research Applications

Chemical Applications

Menadione epoxide serves as a precursor for synthesizing various quinone derivatives, which are integral in organic chemistry. It is particularly valuable in studying redox reactions due to its ability to generate reactive oxygen species (ROS).

Synthesis of Quinone Derivatives

  • Reaction Conditions : this compound can be synthesized through the epoxidation of menadione using oxidizing agents like hydrogen peroxide in the presence of catalysts such as zeolite imidazolate frameworks (ZIFs) .
  • Products : The oxidation of this compound leads to further oxidized quinone derivatives, while reduction processes yield menadione and substituted naphthoquinone derivatives .

Biological Applications

This compound's biological activities have been extensively studied, particularly its role in redox biology and potential therapeutic applications.

Anticancer Activity

  • Mechanism : Research indicates that this compound can inhibit cancer cell proliferation through ROS-mediated pathways. A study demonstrated its efficacy against fibrosarcoma HT-1080 cells by inducing ferroptosis, a regulated form of cell death linked to lipid peroxidation .
  • Case Study : In vitro studies showed that treatment with this compound resulted in increased lipid peroxidation levels and reduced cell viability, highlighting its potential as an anticancer agent .

Immunomodulatory Effects

  • Experimental Models : In rabbit models of induced arthritis, this compound treatment significantly reduced inflammation and joint damage. This suggests its potential use in managing autoimmune conditions by modulating immune responses .
  • Biochemical Impact : The compound decreased glucose 6-phosphate dehydrogenase activity in synovial lining cells, indicating interference with metabolic pathways associated with inflammation .

Antimicrobial Properties

This compound exhibits antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes through oxidative damage. This property opens avenues for developing new antimicrobial agents .

Industrial Applications

In the industrial sector, this compound is utilized in synthesizing bioactive compounds and as a catalyst in organic reactions. Its versatility makes it a valuable component in various chemical processes.

Catalytic Applications

  • This compound can act as a catalyst in organic reactions, enhancing reaction efficiency and product yields. Its ability to participate in redox cycles is particularly advantageous for catalyzing oxidation reactions .

Data Tables

Application AreaSpecific UseObservations
ChemistryPrecursor for quinone synthesisFacilitates redox reactions
BiologyAnticancer agentInduces ferroptosis in cancer cells
ImmunomodulationReduces inflammation in arthritis models
IndustryCatalyst in organic reactionsEnhances yields and efficiency

Mechanism of Action

Menadione epoxide exerts its effects primarily through redox reactions. It can undergo reduction to form menadiol, which is involved in the gamma-carboxylation of glutamic acid residues in certain proteins. This process is crucial for the activation of vitamin K-dependent coagulation factors, including prothrombin and factors VII, IX, and X . The redox cycling of this compound also generates reactive oxygen species, which can induce oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Therapeutic Relevance :

  • Menadione epoxide demonstrates anti-inflammatory effects in experimental immune arthritis models. It reduces glucose 6-phosphate dehydrogenase (G6PDH) and 6-phosphogluconolactonase activities in synovial cells, suggesting modulation of the pentose phosphate pathway to mitigate oxidative stress in inflamed tissues .

Comparison with Structurally and Functionally Related Compounds

Structural Analogs in the Vitamin K Family

Compound Structure Redox Role Enzymatic Interaction Therapeutic Applications
Menadione (K3) 2-methyl-1,4-naphthoquinone Pro-oxidant; generates ROS via redox cycling Inhibits aldehyde oxidases (AOX1/AOH1) Limited due to toxicity; studied for antimycobacterial activity
Phylloquinone (K1) 3-phytyl-1,4-naphthoquinone Antioxidant; essential for carboxylation Substrate for VKORC1; lower binding affinity than MK-7 Blood coagulation, bone metabolism
Menaquinone-7 (MK-7) 3-farnesylgeranylgeranyl side chain Antioxidant; higher VKORC1 affinity Preferred substrate for extrahepatic tissues Cardiovascular and bone health
This compound 2-methyl-1,4-naphthoquinone-2,3-epoxide Regulatory metabolite in vitamin K cycle Reduces G6PDH and lactonase in arthritis models Anti-inflammatory in immune arthritis

Key Differences :

  • Redox Activity : Menadione generates ROS via NQO1-mediated redox cycling, whereas this compound indirectly modulates oxidative stress by regulating enzyme activities .
  • Enzymatic Targets : Menadione inhibits aldehyde oxidases (AOX1/AOH1) at low concentrations , while this compound primarily affects pentose phosphate pathway enzymes .

Redox Cycling Compounds

Compound ROS Generation Mechanism Toxicity Profile Biological Impact
Menadione NQO1-dependent redox cycling; produces O₂⁻, H₂O₂ High toxicity via glutathione depletion and mitochondrial damage Induces KLF6 splicing in oxidative stress models
Paraquat NADPH oxidase-mediated superoxide production Severe pulmonary toxicity Similar ROS profile but distinct metabolic pathways
H₂O₂ Direct oxidant; no enzymatic activation required Concentration-dependent cytotoxicity Inhibits β-cell function via ATP depletion

Key Insight : Menadione’s redox cycling is more efficient than paraquat or H₂O₂ in stimulating microsomal NADPH oxidation , but its conjugation with glutathione exacerbates endothelial damage . This compound lacks this redox activity, instead acting as a regulatory metabolite .

Enzymatic Interactions

Vitamin K-Dependent Carboxylase :

  • Menadione is inactive as a cofactor unless conjugated to thiols (e.g., dithiothreitol) .
  • Phylloquinone (K1) and menaquinones (K2) are direct cofactors, with MK-4 and MK-7 showing higher affinity than K1 .

Binding to VKORC1 :

  • MK-7 epoxide has the highest binding affinity to VKORC1, followed by K1 and MK-4 .
  • This compound’s short side chain results in negligible binding, necessitating enzymatic reduction for vitamin K cycle continuity .

Therapeutic Mechanisms

Compound Mechanism of Action Clinical Relevance
Menadione Induces oxidative stress, triggering apoptosis in cancer cells ; inhibits IDO in immune therapy Limited due to toxicity; derivatives under study
This compound Modulates pentose phosphate pathway enzymes to reduce inflammation Potential for arthritis treatment
MK-7 Enhances γ-carboxylation in extrahepatic tissues; antioxidant Cardiovascular and bone health

Biological Activity

Menadione epoxide, a derivative of menadione (vitamin K3), has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the existing literature.

Overview of this compound

This compound is formed through the epoxidation of menadione, a synthetic form of vitamin K. Menadione itself is known for its role in various biochemical processes, particularly in the synthesis of vitamin K-dependent proteins crucial for blood coagulation and bone metabolism. The unique structure of this compound allows it to participate in redox reactions, generating reactive oxygen species (ROS) which contribute to its biological effects.

The biological activity of this compound can be attributed to several key mechanisms:

  • Reactive Oxygen Species Generation : Menadione and its derivatives, including this compound, can induce oxidative stress by generating ROS. This process is linked to various therapeutic effects, including anticancer properties and modulation of immune responses .
  • Antioxidant Properties : While this compound generates ROS, it also exhibits antioxidant properties that can protect cells from oxidative damage under certain conditions. This duality makes it a potential candidate for therapeutic applications in oxidative stress-related diseases .
  • Cell Signaling Modulation : this compound may influence cell signaling pathways involved in apoptosis and cell survival. Studies have shown that it can affect the expression of genes related to inflammation and apoptosis, making it relevant in conditions such as arthritis and cancer .

Biological Activities

This compound has been studied for various biological activities:

  • Anticancer Effects : Research indicates that this compound can inhibit cancer cell proliferation through ROS-mediated pathways. For instance, it has shown efficacy against fibrosarcoma cells by inducing ferroptosis—a form of regulated cell death associated with lipid peroxidation .
  • Immunomodulatory Effects : In experimental models of arthritis, treatment with menadione significantly reduced inflammation and joint damage. This suggests its potential as an immunomodulatory agent .
  • Antimicrobial Activity : this compound has demonstrated antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes through oxidative damage .

1. Anticancer Activity

A study investigated the effects of this compound on fibrosarcoma HT-1080 cells. Results indicated that this compound inhibited cell growth and induced ferroptosis by increasing lipid peroxidation levels. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

2. Immunomodulation in Arthritis

In a rabbit model of experimentally induced arthritis, administration of this compound significantly reduced clinical signs of inflammation and joint swelling. This suggests that this compound could be beneficial in treating autoimmune conditions by modulating immune responses .

Data Tables

Biological Activity Mechanism Source/Study
AnticancerInduction of ferroptosis via ROS generation
ImmunomodulationReduction in inflammation markers
AntimicrobialDisruption of microbial membranes

Q & A

Basic Research Questions

Q. How can Menadione epoxide be reliably detected and quantified in biological samples such as urine?

  • Methodological Answer : Acid treatment (e.g., HCl) is essential to hydrolyze conjugated Menadione in urine, followed by liquid-liquid extraction using iso-octane for optimal recovery. Detection via HPLC or LC-MS is recommended, with validation through paired t-tests to confirm equivalent recoveries of Menadione and its metabolites (e.g., MK-2) . Ensure triplicate measurements to minimize variability.

Q. What is the role of this compound in cellular redox regulation, particularly under oxidative stress?

  • Methodological Answer : Menadione induces metabolic shifts in NADH/NADPH balance, as shown in Pseudomonas fluorescens studies. Monitor NADPH levels fluorometrically or via enzymatic assays (e.g., using glucose-6-phosphate dehydrogenase). Experimental designs should include controls for baseline NADH/NADPH ratios and parallel ROS measurements (e.g., DCFH-DA probes) to correlate redox changes with oxidative stress responses .

Q. What are the primary metabolic pathways involved in this compound conversion in mammalian systems?

  • Methodological Answer : Menadione undergoes hepatic reduction to Menadiol, followed by glucuronidation or sulfation. Use isotope-labeled Menadione (e.g., deuterated analogs) in tracer studies with LC-MS/MS to track metabolite distribution. Validate pathways using inhibitors (e.g., dicoumarol for NAD(P)H:quinone oxidoreductase) to isolate specific enzymatic contributions .

Advanced Research Questions

Q. How should experimental designs account for Menadione’s photochemical activity to avoid confounding results?

  • Methodological Answer : Conduct experiments in light-controlled environments (e.g., amber glassware, darkroom conditions) to prevent unintended photoactivation. Use spin-trapping agents like DMPO to quantify hydroxyl radical formation via ESR spectroscopy. Include negative controls without Menadione to baseline endogenous ROS production (e.g., mitochondrial O₂⁻ in A549 cells) .

Q. How can researchers resolve contradictions in Menadione’s cytotoxic effects across different cell states (e.g., quiescent vs. logarithmic-phase cells)?

  • Methodological Answer : Standardize endpoints (e.g., survival assays, DSB induction, glutathione depletion) across cell states. For Saccharomyces cerevisiae, synchronize cultures using nutrient deprivation for quiescent cells. Use multi-parametric analysis (e.g., ROS, SOD activity, lipid peroxidation) to identify state-specific vulnerabilities. Cross-validate with transcriptomic profiling to pinpoint redox-sensitive genes .

Q. What statistical approaches are optimal for analyzing Menadione toxicity data with high variability?

  • Methodological Answer : Apply ROC curve analysis to distinguish susceptible vs. resistant isolates in antifungal assays. For survival data, use Kaplan-Meier plots with log-rank tests. Report mean ± SD and perform student’s t-tests for triplicate experiments. Address outliers via Grubbs’ test or non-parametric alternatives (e.g., Mann-Whitney U) .

Q. How can Menadione concentrations be optimized in antifungal susceptibility assays to balance efficacy and cytotoxicity?

  • Methodological Answer : Perform dose-response curves with XTT/menadione-based metabolic assays. Start with a range of 0.1–10 μM Menadione and adjust based on isolate susceptibility (e.g., Candida spp.). Use time-kill studies with drug addition at staggered intervals (0–4 h post-inoculation) to assess dynamic interactions. Validate with checkerboard assays for synergy/antagonism .

Q. What analytical challenges arise in quantifying this compound conjugates, and how can they be mitigated?

  • Methodological Answer : Conjugates (e.g., glucuronides) require enzymatic hydrolysis (β-glucuronidase) pre-analysis. Use deuterated internal standards (e.g., Menadione-d₆) to correct matrix effects in LC-MS. Validate recovery rates via spike-and-recovery experiments across physiological pH ranges (4–8) to account for instability in acidic/basic conditions .

Q. How does this compound interact with ascorbate to potentiate selective cancer cell toxicity?

  • Methodological Answer : Co-incubate Menadione (1–10 μM) with sodium ascorbate (2–5 mM) in cancer vs. normal cell lines. Measure extracellular H₂O₂ via Amplex Red assays and intracellular GSH/GSSG ratios. Use catalase/SOD inhibitors to dissect ROS contributions. Confirm selectivity via Annexin V/PI staining and mitochondrial membrane potential (JC-1 dye) .

Q. What are the key considerations for ensuring Menadione stability in long-term cell culture experiments?

  • Methodological Answer : Prepare Menadione stock solutions in DMSO (stored at −80°C) and avoid repeated freeze-thaw cycles. Pre-test stability via UV-Vis spectroscopy (λmax = 270 nm) over 24–72 h in culture media. Include antioxidants (e.g., NAC) in parallel experiments to distinguish Menadione-specific effects from media degradation artifacts .

Q. Contradictions and Validation

  • Data Discrepancies : Evidence shows quiescent yeast cells exhibit higher Menadione susceptibility via survival assays but lower oxidative protein damage compared to logarithmic cells . Resolve by standardizing growth phase synchronization and endpoint selection.
  • Toxicity Debates : While some studies highlight Menadione’s therapeutic potential in redox modulation , others emphasize its oxidative stress induction . Contextualize findings using cell-type-specific redox buffering capacity and in vivo vs. in vitro models.

Properties

IUPAC Name

1a-methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14-11/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUKDUBCRRYXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934995
Record name 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15448-59-6
Record name 2,3-Epoxy-2-methyl-1,4-naphthoquinone
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Record name Menadione epoxide
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Record name Menadione epoxide
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Record name 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione
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Synthesis routes and methods

Procedure details

Menadione crystalline (1) (5 g, 29.04 mmol, 1 equivalent) and 2 M NaOH (7.26 mL, 14.52 mmol, 0.5 equivalents) are dissolved in a mixture of methanol/water 4:1 (50 mL) at 0-2° C. After stirring at this temperature for 10 minutes, 35% hydrogen peroxide is added (4.2 mL, 43.56 mmol, 1.5 equivalents). Work-up: after 30 minutes at 0° C. the product is extracted with ethyl ether. The organic phase is dried over Na2SO4 and evaporated under reduced pressure. A whitish powder is obtained (5 g, 26.57 mmol). Yield: 91.5%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.26 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91.5%

Retrosynthesis Analysis

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